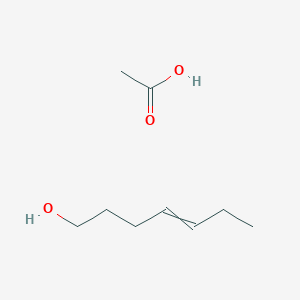
Acetic acid;hept-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hept-4-en-1-ol is an organic compound that combines the properties of acetic acid and hept-4-en-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Hept-4-en-1-ol is an alcohol with a double bond at the fourth carbon and a hydroxyl group at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-4-en-1-ol can be achieved through esterification, where acetic acid reacts with hept-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of hept-4-en-1-ol in the presence of acetic acid. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;hept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in hept-4-en-1-ol can be oxidized to form a carbonyl group.
Reduction: The double bond in hept-4-en-1-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in hept-4-en-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: The oxidation of hept-4-en-1-ol can produce hept-4-en-1-one.
Reduction: The reduction of hept-4-en-1-ol can yield heptanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Acetic acid;hept-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;hept-4-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, esterification, and hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;hex-4-en-1-ol: Similar structure with a shorter carbon chain.
Acetic acid;oct-4-en-1-ol: Similar structure with a longer carbon chain.
Hept-4-en-1-ol: Lacks the acetic acid moiety.
Uniqueness
Acetic acid;hept-4-en-1-ol is unique due to its specific combination of acetic acid and hept-4-en-1-ol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
77681-14-2 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
acetic acid;hept-4-en-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h3-4,8H,2,5-7H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
BLAHQYDWMPDTOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


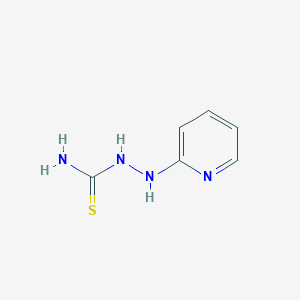
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
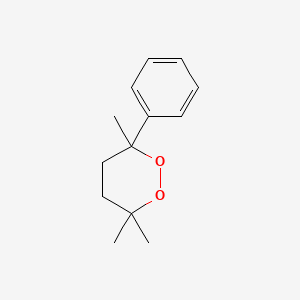

![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)

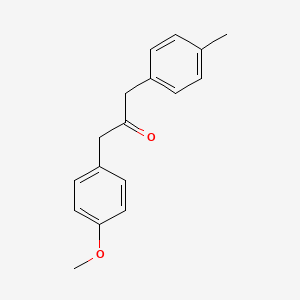
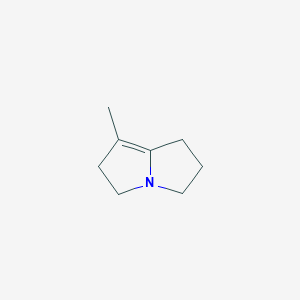


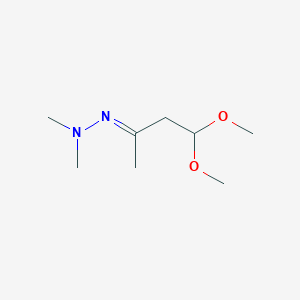
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
